molecular formula C18H14N4O5S B12664700 4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid CAS No. 93982-24-2

4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid

Katalognummer: B12664700
CAS-Nummer: 93982-24-2
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: IPLYAPIYHAUZLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid is an organic compound known for its vibrant color and its applications in various fields. It is a derivative of azobenzene, characterized by the presence of a nitrophenyl group and a benzenesulphonic acid group. This compound is often used in dyeing processes and has significant importance in scientific research due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid typically involves the diazotization of 4-nitroaniline followed by coupling with aniline-2-sulphonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control over the pH, temperature, and reaction time. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid involves its ability to interact with various molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the azo group can undergo reversible cis-trans isomerization under light exposure. These properties make it useful in applications such as photoresponsive materials and sensors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid is unique due to its combination of functional groups, which confer specific properties such as high solubility in water, vibrant color, and versatility in chemical reactions. These characteristics make it particularly valuable in dyeing processes and scientific research .

Eigenschaften

CAS-Nummer

93982-24-2

Molekularformel

C18H14N4O5S

Molekulargewicht

398.4 g/mol

IUPAC-Name

4-[[4-(4-nitrophenyl)anilino]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C18H14N4O5S/c23-22(24)17-9-3-14(4-10-17)13-1-5-15(6-2-13)19-21-20-16-7-11-18(12-8-16)28(25,26)27/h1-12H,(H,19,20)(H,25,26,27)

InChI-Schlüssel

IPLYAPIYHAUZLV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NN=NC3=CC=C(C=C3)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.